molecular formula C24H29BrN2 B606942 Darotropium bromide CAS No. 850607-58-8

Darotropium bromide

Cat. No.: B606942
CAS No.: 850607-58-8
M. Wt: 425.4 g/mol
InChI Key: CWRNUVNMUYSOFQ-FUHGUCTDSA-M
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Description

Darotropium Bromide: is a long-acting muscarinic antagonist (LAMA) and an inhaled anticholinergic drug. It is primarily used in the treatment of respiratory diseases, particularly chronic obstructive pulmonary disease (COPD). The compound works by blocking the action of acetylcholine on muscarinic receptors, leading to bronchodilation and improved airflow in the lungs .

Preparation Methods

Synthetic Routes and Reaction Conditions: Darotropium Bromide is synthesized through a series of chemical reactions starting from ethyl phenylacetate. The process involves the reaction of ethyl phenylacetate with isopropyl tropanol to form phenylacetate isopropyl tropeine. This intermediate then undergoes substitution, reduction, and addition reactions to yield this compound .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. The process is designed to be simple, safe, and controllable, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: Darotropium Bromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can have different pharmacological properties and applications .

Scientific Research Applications

Darotropium Bromide has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound in the study of muscarinic receptor antagonists and their chemical properties.

    Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.

    Medicine: Primarily used in the treatment of respiratory diseases such as COPD. It is also studied for its potential use in other respiratory conditions.

    Industry: Employed in the development of inhalation therapies and drug delivery systems

Mechanism of Action

Darotropium Bromide exerts its effects by blocking the action of acetylcholine on muscarinic receptors, specifically the M3 receptor subtype. This inhibition prevents the contraction of smooth muscles in the airways, leading to bronchodilation and improved airflow. The compound’s action on the M3 receptor also reduces mucus secretion, further aiding in respiratory function .

Properties

IUPAC Name

3-[(1R,5S)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl]-2,2-diphenylpropanenitrile;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N2.BrH/c1-26(2)22-13-14-23(26)16-19(15-22)17-24(18-25,20-9-5-3-6-10-20)21-11-7-4-8-12-21;/h3-12,19,22-23H,13-17H2,1-2H3;1H/q+1;/p-1/t19?,22-,23+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWRNUVNMUYSOFQ-FUHGUCTDSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(C2CCC1CC(C2)CC(C#N)(C3=CC=CC=C3)C4=CC=CC=C4)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1([C@@H]2CC[C@H]1CC(C2)CC(C#N)(C3=CC=CC=C3)C4=CC=CC=C4)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850607-58-8
Record name Darotropium bromide [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0850607588
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DAROTROPIUM BROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2W2V1U785A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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